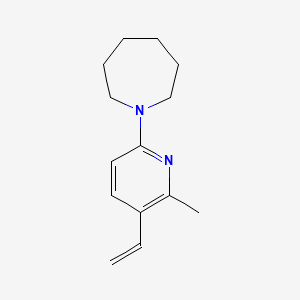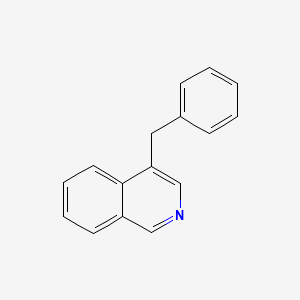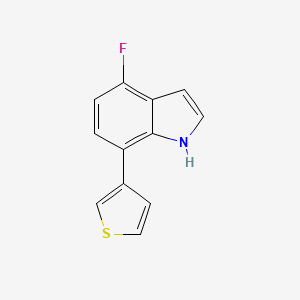
4-Fluoro-7-(thiophen-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-(tiofen-3-il)-1H-indol es un compuesto orgánico sintético que pertenece a la familia de los indoles. Los indoles son compuestos orgánicos aromáticos heterocíclicos que se encuentran ampliamente en la naturaleza y son significativos en diversos campos como los farmacéuticos, los agroquímicos y los colorantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluoro-7-(tiofen-3-il)-1H-indol generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 4-fluoroanilina y el tiofeno-3-carboxaldehído.
Reacción de condensación: El primer paso implica una reacción de condensación entre la 4-fluoroanilina y el tiofeno-3-carboxaldehído en presencia de un catalizador ácido para formar una base de Schiff intermedia.
Ciclización: La base de Schiff se somete a ciclización en condiciones ácidas o básicas para formar la estructura cíclica del indol.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial
La producción industrial de 4-Fluoro-7-(tiofen-3-il)-1H-indol puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y métodos de purificación avanzados para garantizar la alta pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Fluoro-7-(tiofen-3-il)-1H-indol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de indol reducidos.
Sustitución: El átomo de flúor y el anillo de tiofeno pueden participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de óxidos o quinonas.
Reducción: Formación de derivados de indol reducidos.
Sustitución: Formación de derivados de indol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-Fluoro-7-(tiofen-3-il)-1H-indol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 4-Fluoro-7-(tiofen-3-il)-1H-indol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. La presencia del átomo de flúor y el anillo de tiofeno puede mejorar su afinidad de unión y especificidad hacia estos objetivos, lo que lleva a efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
4-Fluoroindol: Carece del anillo de tiofeno, lo que lo hace menos versátil en ciertas aplicaciones.
7-(Tiofen-3-il)-1H-indol: Carece del átomo de flúor, lo que puede afectar su reactividad química y su actividad biológica.
4-Cloro-7-(tiofen-3-il)-1H-indol: Estructura similar, pero con un átomo de cloro en lugar de flúor, lo que lleva a diferentes propiedades químicas y biológicas.
Singularidad
4-Fluoro-7-(tiofen-3-il)-1H-indol es único debido a la presencia tanto del átomo de flúor como del anillo de tiofeno, lo que puede mejorar su reactividad química, estabilidad y actividad biológica en comparación con compuestos similares.
Propiedades
Número CAS |
652160-73-1 |
|---|---|
Fórmula molecular |
C12H8FNS |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-fluoro-7-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C12H8FNS/c13-11-2-1-9(8-4-6-15-7-8)12-10(11)3-5-14-12/h1-7,14H |
Clave InChI |
DUJZSPBLCHFLPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1C3=CSC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)

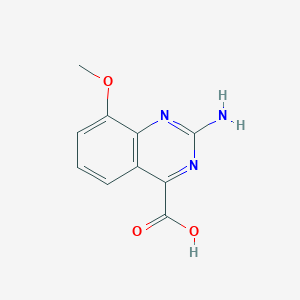
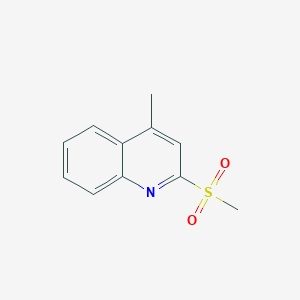
![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)


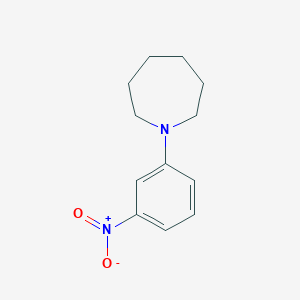

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

